2-Methyl-1-(4-methylphenoxy)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenoxy)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-6-10(7-5-9)13-8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOOQFRMUGTLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methyl 1 4 Methylphenoxy Propan 2 Amine
Established Synthetic Routes to the Propan-2-amine Core
The synthesis of the 2-methylpropan-2-amine backbone is a critical step, with several established routes available, starting from different precursors.
Approaches Involving Isobutyronitrile (B166230) and Substituted Benzyl (B1604629) Halides
A patented multi-step synthesis for 2-methyl-1-substituted phenyl-2-propanamine compounds provides a clear pathway to the core structure. google.com This method begins with the reaction of a substituted benzyl halide with isobutyronitrile. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile then undergoes a series of transformations including hydrolysis, a Curtius rearrangement, and finally, catalytic hydrogenation to yield the target propan-2-amine structure. google.com
Alkylation: A substituted benzyl chloride reacts with isobutyronitrile in the presence of an organic base. This reaction is typically performed in a solvent like THF, dioxane, toluene, or hexane (B92381) at low temperatures, ranging from -78°C to 0°C. google.com
Hydrolysis: The resulting nitrile is hydrolyzed to a carboxylic acid. google.com
Curtius Rearrangement: The carboxylic acid undergoes a Curtius rearrangement to form an isocyanate, which is then converted to a carbamate (B1207046). google.com
Hydrogenation: The final step is a catalytic hydrogenation, using catalysts such as palladium on carbon, Raney nickel, or platinum oxide, to produce the final 2-methyl-1-substituted phenyl-2-propanamine. google.com
This method is noted for improving the total yield significantly compared to previous literature methods. google.com
Hydrogenolysis-Reduction of α-Amino Isobutyric Acid Alkyl Esters
Another effective route to a key precursor of the propan-2-amine core involves the direct, one-step hydrogenolysis and reduction of an α-amino isobutyric acid alkyl ester. This process synthesizes 2-amino-2-methyl-1-propanol (B13486), which contains the required carbon skeleton and amine group. google.com
The reaction is carried out by treating an alcoholic solution of the α-amino isobutyric acid alkyl ester with hydrogen gas in the presence of a metal catalyst. google.com The starting ester, for example, methyl 2-amino-2-methylpropanoate hydrochloride, can be prepared by reacting 2-amino-2-methylpropionic acid with thionyl chloride in methanol. chemicalbook.com
Key parameters for the hydrogenolysis-reduction step are outlined in the table below.
| Parameter | Range |
| Temperature | 0 - 250 °C |
| Hydrogen Pressure | 0.1 - 30 MPa |
| Reaction Time | 1 - 30 hours |
| Solvent | Alcohol (e.g., propyl alcohol) |
| Catalyst | Metal Catalyst (e.g., Raney Nickel) |
This data is compiled from a patented preparation method for 2-amino-2-methyl-1-propanol. google.com
This method is advantageous due to its simplicity, use of readily available raw materials, and high yields, making it suitable for industrial-scale production. google.com The resulting 2-amino-2-methyl-1-propanol can then be used to construct the ether linkage.
Other Relevant Amine Synthesis Pathways
Beyond the specific routes mentioned, general amine synthesis methodologies are also applicable for creating the propan-2-amine core.
Reductive Amination: This is a versatile method for converting a carbonyl group (ketone or aldehyde) into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com In a hypothetical pathway for the target molecule, one could start with 1-(4-methylphenoxy)propan-2-one. This ketone could react with ammonia (B1221849) in the presence of a reducing agent to form the desired primary amine. The reaction can be performed directly in one pot, where the carbonyl, amine, and reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com
Leuckart-Wallach Reaction: This is a specific type of reductive amination that uses formic acid or its derivatives (like ammonium (B1175870) formate or formamide) as both the nitrogen source and the reducing agent. mdpi.comwikipedia.org The reaction involves heating a ketone or aldehyde with the reagent at high temperatures (typically 120-185°C). wikipedia.orgalfa-chemistry.com The process first generates an iminium ion, which is then reduced by a hydride transfer from formate or a related species. wikipedia.orgalfa-chemistry.com This classic reaction offers a direct route from a carbonyl compound to the corresponding amine. mdpi.comsemanticscholar.org
Synthesis from Isobutene: A different approach starts with more fundamental building blocks. A patented process describes the synthesis of the intermediate 2-amino-2-methyl-1-propanol from isobutene. The method involves the reaction of isobutene and chlorine with acetonitrile (B52724) to form an N-[1-(chloromethyl)propyl] acetochloroamide intermediate. This is followed by a two-step hydrolysis to yield the final amino alcohol. google.com
Construction of the 4-Methylphenoxy Moiety
The formation of the ether bond connecting the propan-amine unit to the 4-methylphenyl group is another crucial aspect of the synthesis.
Williamson Ether Synthesis in Phenoxy Linkage Formation
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and an organohalide. chemicalbook.com This reaction is highly suitable for forming the aryloxy linkage in the target molecule.
There are two primary approaches using this synthesis:
Alkoxide from Amino Alcohol: The hydroxyl group of a pre-formed 2-amino-2-methyl-1-propanol can be deprotonated with a strong base (like sodium hydride) to form the corresponding alkoxide. This nucleophile can then attack a suitable aryl halide, such as 4-methylbenzyl halide or another aryl derivative with a good leaving group.
Phenoxide Nucleophile: Alternatively, 4-methylphenol (p-cresol) can be deprotonated to form the sodium or potassium 4-methylphenoxide. This phenoxide then acts as the nucleophile, attacking a substrate such as 1-chloro-2-methylpropan-2-amine or a derivative where the hydroxyl group of the amino alcohol has been converted into a better leaving group (e.g., a tosylate or mesylate).
The Sₙ2 mechanism requires the carbon being attacked by the nucleophile to be sterically accessible. Therefore, primary alkyl halides are preferred substrates to avoid competing elimination reactions. chemicalbook.com
Ring-Opening Reactions with Oxirane Intermediates
An alternative strategy for constructing the ether linkage involves the nucleophilic ring-opening of an oxirane (epoxide). In this approach, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a β-substituted alcohol.
For the synthesis of 2-Methyl-1-(4-methylphenoxy)propan-2-amine, this could be envisioned as follows:
The nucleophile, 4-methylphenoxide (generated from p-cresol (B1678582) and a base), attacks an appropriately substituted oxirane, such as 2,2-dimethyloxirane (B32121).
The phenoxide would attack the less sterically hindered carbon of the oxirane ring. This reaction would yield 1-(4-methylphenoxy)-2-methylpropan-2-ol.
The tertiary alcohol in this intermediate would then need to be converted to the desired amine functionality. This could be achieved through various methods, such as a Ritter reaction or by converting the alcohol to a leaving group followed by substitution with an amine source.
The ring-opening of epoxides is a well-established method for forming C-O bonds and can be facilitated by various catalysts. researchgate.net
Strategic Coupling and Functionalization for this compound
The construction of the this compound backbone typically relies on a convergent synthesis strategy. A key disconnection approach points towards two primary precursors: a phenoxy-substituted propanone and an amine source.
A prevalent method for forging the ether linkage is the Williamson ether synthesis . This reaction involves the coupling of p-cresol with a halo-propanone derivative, such as 1-chloro-2-propanone, in the presence of a base. The base deprotonates the phenolic hydroxyl group of p-cresol, forming a more nucleophilic phenoxide ion that subsequently displaces the halide from the propanone via an SN2 reaction.
Following the formation of the key intermediate, 1-(4-methylphenoxy)propan-2-one, the introduction of the amine functionality is commonly achieved through reductive amination . This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia or a protected amine equivalent, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the final amine.
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone starting material. Catalytic hydrogenation over transition metal catalysts like palladium or platinum is also a viable method.
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
For the Williamson ether synthesis step, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often favored as they can effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. The choice of base is also critical, with stronger bases like sodium hydride (NaH) often leading to higher yields compared to weaker bases like potassium carbonate (K2CO3).
In the reductive amination step, the pH of the reaction medium can significantly influence the rate of both imine formation and reduction. Mildly acidic conditions are often optimal for imine formation. The selection of the reducing agent and catalyst is also crucial. For instance, in catalytic hydrogenation, the catalyst loading, hydrogen pressure, and temperature must be carefully controlled to ensure complete conversion without over-reduction or side reactions.
The table below illustrates a hypothetical optimization of the reductive amination of 1-(4-methylphenoxy)propan-2-one.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Catalyst | Yield (%) |
| 1 | NaBH3CN | Methanol | 25 | - | 75 |
| 2 | NaBH(OAc)3 | Dichloromethane | 25 | - | 82 |
| 3 | H2 (50 psi) | Ethanol | 50 | Pd/C (5 mol%) | 90 |
| 4 | H2 (50 psi) | Ethanol | 70 | Pd/C (5 mol%) | 85 |
This is a representative table and does not reflect actual experimental data.
Considerations for Asymmetric Synthesis of Chiral Analogues
The presence of a stereocenter at the second carbon of the propan-2-amine moiety in analogues of this compound opens the door to chirality. The synthesis of enantiomerically pure or enriched chiral amines is a significant area of research, as different enantiomers can exhibit distinct biological activities.
Several strategies can be employed for the asymmetric synthesis of these chiral amines:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine precursor to direct the stereochemical outcome of a subsequent reaction, such as the reduction of an imine. After the desired stereocenter is established, the auxiliary is removed.
Asymmetric Catalysis: The use of chiral catalysts in the reductive amination of the precursor ketone is a highly efficient method for producing enantiomerically enriched amines. Chiral ligands complexed to transition metals like rhodium, ruthenium, or iridium can create a chiral environment that favors the formation of one enantiomer over the other. google.com
Biocatalysis: Enzymes, such as transaminases and imine reductases, are increasingly being used for the asymmetric synthesis of chiral amines. These biocatalysts can exhibit high enantioselectivity and operate under mild reaction conditions.
The choice of strategy often depends on the desired enantiomeric excess (ee), the scalability of the process, and the availability of the chiral starting materials or catalysts. The development of novel and efficient asymmetric methods remains an active area of investigation in organic synthesis.
Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 4 Methylphenoxy Propan 2 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group (-NH₂) is the most reactive site on the molecule, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic and basic properties to the compound. wikipedia.org
As a primary amine, 2-Methyl-1-(4-methylphenoxy)propan-2-amine can act as a nucleophile and participate in bimolecular nucleophilic substitution (Sₙ2) reactions with electrophiles like alkyl halides. libretexts.org The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. libretexts.org
This direct alkylation, however, can be challenging to control. The initial product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the alkylating agent. libretexts.orglibretexts.org This can lead to a mixture of products, including the secondary amine, a tertiary amine, and even a quaternary ammonium (B1175870) salt through over-alkylation. libretexts.orglibretexts.org Using a large excess of the amine can favor the formation of the mono-alkylated product. libretexts.org
Table 1: Nucleophilic Substitution (Alkylation) of the Primary Amine
| Reactant | Reagent | Product Type | Description |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., CH₃I) | Secondary Amine | Mono-alkylation product. |
| Secondary Amine Product | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Di-alkylation product. |
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). youtube.comlibretexts.org This reaction is reversible and typically catalyzed by a weak acid. youtube.comwikipedia.org
The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. This is followed by a series of proton transfers to form a carbinolamine intermediate. wikipedia.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the imine. libretexts.orgwikipedia.org Careful pH control is essential, as excessive acidity will protonate the amine reactant, rendering it non-nucleophilic, while insufficient acidity will not facilitate the removal of the hydroxyl group. libretexts.org
Table 2: Imine Formation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |
|---|
The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base, capable of accepting a proton (H⁺) from an acid. youtube.com This acid-base reaction is typically rapid and exothermic. nih.gov When reacted with an acid, such as hydrochloric acid (HCl), the amine is protonated to form the corresponding ammonium salt, in this case, 2-methyl-1-(4-methylphenoxy)propan-2-ammonium chloride. youtube.com These salts are generally more water-soluble than the parent amine.
Reaction: (CH₃)₂C(NH₂)CH₂OC₆H₄CH₃ + HCl → [(CH₃)₂C(NH₃)CH₂OC₆H₄CH₃]⁺Cl⁻
Reactions Involving the Phenoxy Ether Linkage
The phenoxy ether portion of the molecule consists of an ether oxygen linking the alkyl chain to a p-methylphenyl group. This part of the molecule is generally less reactive than the primary amine.
Aromatic ethers are known to undergo electrophilic substitution on the aromatic ring, such as nitration or halogenation. numberanalytics.com The alkoxy group (-OR) is an activating, ortho-, para-director. In this specific molecule, the para-position relative to the ether linkage is already occupied by a methyl group, so electrophilic attack would be directed to the ortho positions.
Cleavage of the ether bond in phenol (B47542) ethers is significantly more difficult than in alkyl ethers due to the increased electron density from the aromatic ring strengthening the C-O bond. wikipedia.org It typically requires harsh reaction conditions, such as heating with strong acids like HBr or HI.
Transformations of the Alkyl Side Chain
The alkyl portions of the molecule include the isobutyl-like chain attached to the amine and the methyl group on the phenoxy ring.
The methyl group attached to the benzene (B151609) ring is susceptible to oxidation under strong oxidizing conditions. libretexts.org Reagents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl group on a benzene ring to a carboxylic acid, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglumenlearning.com This would transform the 4-methylphenoxy group into a 4-carboxyphenoxy group.
The other alkyl chain is less prone to transformation, as its reactions are generally initiated by the highly reactive amine group to which it is attached.
Investigations into Specific Reaction Mechanisms
While specific mechanistic studies for this compound are not widely documented, the reaction mechanisms for its constituent functional groups are well-established in organic chemistry.
Sₙ2 Reactions: These proceed via a backside attack mechanism where the nucleophilic amine attacks the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The reaction is bimolecular, with the rate depending on the concentration of both the amine and the alkyl halide. askthenerd.com
Imine Formation: As detailed in section 3.1.2, this is a multi-step addition-elimination mechanism. The key steps are nucleophilic addition to the carbonyl, formation of a carbinolamine intermediate, and acid-catalyzed dehydration. libretexts.orgwikipedia.org
Benzylic Oxidation: The mechanism for the side-chain oxidation of the methyl group on the aromatic ring is believed to involve radical intermediates. The benzylic C-H bonds are weaker and more susceptible to abstraction, initiating the oxidation process that continues until the carboxylic acid is formed. lumenlearning.com
Table of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₁₁H₁₇NO |
| Aldehyde | R-CHO |
| Alkyl Halide | R-X |
| Ammonium Salt | [R-NH₃]⁺X⁻ |
| Carboxylic Acid | R-COOH |
| Hydrochloric Acid | HCl |
| Imine (Schiff Base) | R-N=CR'R'' |
| Ketone | R-CO-R' |
| Potassium Permanganate | KMnO₄ |
| Quaternary Ammonium Salt | [R₄N]⁺X⁻ |
| Secondary Amine | R₂NH |
| Tertiary Amine | R₃N |
Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Chemical Research
Design and Synthesis of Novel Analogues of 2-Methyl-1-(4-methylphenoxy)propan-2-amine
The rational design of new molecules based on the this compound structure involves targeted modifications at three primary sites: the aromatic ring, the stereogenic center, and the alkyl spacer.
The substitution pattern on the aromatic ring is a critical determinant of a molecule's interaction with its biological target. For the related class of aryloxypropanolamine β-blockers, the nature and position of substituents on the phenyl ring significantly influence activity and receptor selectivity. slideshare.net Research has shown that para-substitution on the aromatic ring is often optimal for high-affinity binding. Modifications involve replacing the methyl group, as seen in the parent compound, with various other functional groups such as chloro, methoxy (B1213986), or other alkyl groups to explore the effects of electronics (electron-donating vs. electron-withdrawing) and sterics (size and shape) on activity. youtube.com For instance, in a series of paracetamol analogues, different substitutions on the aminophenol core led to varied antinociceptive and antipyretic activities, underscoring the importance of the aromatic substituent. nih.gov
| Ring Position | Substituent Type | General Impact on Activity (in related scaffolds) |
| para (4-position) | Electron-donating (e.g., Methyl, Methoxy) | Often enhances potency; can influence selectivity. |
| para (4-position) | Electron-withdrawing (e.g., Chloro, Nitro) | Modulates electronic character, affecting binding affinity. |
| ortho (2-position) | Various | Can introduce steric hindrance, potentially decreasing activity or altering selectivity. |
| meta (3-position) | Various | Generally less favorable than para-substitution for optimal activity in many adrenergic ligands. |
This table is a generalized representation based on SAR principles from related compound classes.
The carbon atom to which the amine group is attached (C2) is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry plays a pivotal role in biological activity, as biological targets like receptors and enzymes are themselves chiral. nih.govmdpi.com For many biologically active compounds, one enantiomer is significantly more potent than the other. nih.gov In the well-studied class of β-adrenergic blockers, which share the aryloxypropanolamine backbone, the (S)-configuration is essential for high-affinity receptor binding. slideshare.net The synthesis of individual enantiomers (an approach known as stereoselective synthesis) is therefore a critical step in drug development to isolate the more active isomer (the eutomer) and reduce potential side effects from the less active or inactive isomer (the distomer). mdpi.comnih.gov Investigations into farrerol (B190892) enantiomers, for example, revealed stereoselective differences in their pharmacokinetic profiles and metabolic inhibition, with the (-)-enantiomer showing a superior binding affinity for certain protein targets. mdpi.com
The three-atom spacer (O-C1-C2) between the phenoxy ring and the amine nitrogen is crucial for orienting the key functional groups correctly within the receptor's binding pocket. Modifying the length and branching of this alkyl chain can have dramatic effects on biological activity. nih.gov Studies on various classes of receptor ligands have shown that either shortening or lengthening the alkyl chain can decrease binding affinity. nih.govnih.gov For phenolipids interacting with membranes, a nonlinear relationship was observed where affinity increased with alkyl chain length up to a certain point (C8), after which further lengthening led to a collapse in this affinity—a "cut-off effect". cirad.frresearchgate.net Similarly, for cannabimimetic indoles, an optimal chain length of five carbons was identified for high-affinity receptor binding, with shorter or longer chains resulting in reduced potency. nih.gov Therefore, the propane (B168953) (three-carbon) spacer in the parent compound is likely a key component of its pharmacophore, and variations would be expected to significantly alter its biological profile.
SAR Analysis of Related Phenoxypropanamines
The structure-activity relationships for the broader class of phenoxypropanamines, particularly the aryloxypropanolamine β-adrenergic blockers, are well-established and provide a valuable framework for understanding the target compound. Key findings include:
The Aryloxy Group: The ether linkage (phenoxy-) is a common and important feature. The aromatic ring and its substituents are critical for potency and selectivity, as discussed in 4.1.1. slideshare.net
The Propanolamine Side Chain: The OCH2 group and the hydroxyl group on the adjacent carbon in β-blockers are considered essential for activity. youtube.com While the subject compound has a methyl group instead of a hydroxyl, the propan-2-amine side chain remains a core structural element.
The Amine Group: The nitrogen atom is critical for forming ionic interactions with the receptor. The nature of the substituents on the nitrogen affects potency and selectivity. Secondary amines, such as those with an isopropyl or tert-butyl group, are common in potent β-blockers. youtube.com
Chemically Driven Discovery of Biologically Active Scaffolds Based on the Propan-2-amine Motif
The propan-2-amine motif is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and can be used to develop new drugs targeting a variety of receptors.
The phenoxypropanolamine scaffold, a close relative of the subject compound's structure, is famously successful in the discovery of β-adrenergic receptor antagonists (beta-blockers). youtube.comnih.gov These drugs are used to treat cardiovascular conditions like hypertension. youtube.com The general structure consists of an aromatic group linked via an ether and a two-carbon spacer to an amine. By modifying the aromatic portion and the substituent on the amine, chemists have been able to develop a vast number of antagonists, some of which are selective for specific β-receptor subtypes (e.g., β1-selective "cardioselective" blockers). nih.gov Propranolol is a classic example of a non-selective β-blocker based on this scaffold. youtube.com This history firmly establishes the propan-2-amine motif within a phenoxy framework as a highly effective template for generating receptor antagonists.
Antimicrobial and Anticonvulsant Chemical Leads
The exploration of chemical compounds for novel therapeutic applications is a cornerstone of medicinal chemistry. Within this field, the structural framework of this compound presents a promising scaffold for the development of new antimicrobial and anticonvulsant agents. While direct research on this specific compound is limited in publicly available literature, the analysis of its structural analogues and related derivatives provides significant insights into its potential biological activities.
The core structure, characterized by a phenoxy group linked to a propan-2-amine moiety, is a key feature in several biologically active molecules. By examining the structure-activity relationships (SAR) of these related compounds, researchers can predict the potential efficacy and guide the synthesis of new derivatives with enhanced properties.
The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The phenoxypropanamine scaffold is a component of various compounds that have been investigated for their antibacterial and antifungal properties.
Research into synthetic 1,3-bis(aryloxy)propan-2-amines has demonstrated activity against Gram-positive bacteria. nih.gov This suggests that the aryloxypropan-2-amine core is a viable starting point for the development of new antibacterial agents. The nature of the substituents on the aromatic ring has been shown to be a critical determinant of antimicrobial potency.
For instance, studies on new 2-((4-ethylphenoxy)methyl)benzoylthioureas have shown that the presence of electron-donating substituents, such as methyl and ethyl groups, on the phenyl ring can enhance the inhibitory effect against Gram-positive and fungal strains. researchgate.net Conversely, electron-withdrawing groups like iodine and nitro substituents have been found to favor activity against Gram-negative bacteria. researchgate.net
The following table summarizes the antimicrobial activity of some phenoxy derivatives against various microbial strains.
| Compound/Derivative Class | Microbial Strain | Activity | Reference |
| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria | Active | nih.gov |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas with electron-donating groups | Gram-positive bacteria, Fungi | Enhanced activity | researchgate.net |
| 2-((4-ethylphenoxy)methyl)benzoylthioureas with electron-withdrawing groups | Gram-negative bacteria | Favored activity | researchgate.net |
These findings highlight the importance of the substitution pattern on the phenoxy ring in modulating the antimicrobial spectrum and potency of this class of compounds.
The structural similarity of this compound to known anticonvulsant drugs, particularly mexiletine (B70256), provides a strong rationale for investigating its potential in this area. Mexiletine, which is 1-(2,6-dimethylphenoxy)propan-2-amine, is a class IB antiarrhythmic agent that also possesses anticonvulsant properties. drugbank.comunifi.it It is known to act by blocking voltage-gated sodium channels, a mechanism shared by many antiepileptic drugs. nih.govnih.gov
The anticonvulsant activity of mexiletine has been demonstrated in various animal models, including against seizures induced by maximal electroshock (MES). nih.govnih.gov The structural difference between mexiletine and the subject compound lies in the position of the methyl group on the phenoxy ring (2,6-dimethyl vs. 4-methyl) and the additional methyl group on the propane chain of the subject compound. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Structure-activity relationship studies on mexiletine analogues have shown that modifications to the molecule can lead to compounds with improved antiarrhythmic activity and potentially better side-effect profiles. unifi.itnih.gov This suggests that systematic structural modifications of the this compound scaffold could lead to the discovery of novel and potent anticonvulsant agents.
Furthermore, research on other phenoxy derivatives has provided additional evidence for the anticonvulsant potential of this chemical class. For example, a series of novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones, which contain a phenoxy-like moiety, have shown significant anticonvulsant activity in mice. nih.gov
The table below presents data on the anticonvulsant activity of mexiletine and related compounds.
| Compound | Animal Model | Activity | Reference |
| Mexiletine | Mouse Maximal Electroshock (MES) | Anticonvulsant effect | nih.govnih.gov |
| Mexiletine Analogues | Isolated guinea pig heart tissues | Moderate to high antiarrhythmic activity | unifi.itnih.gov |
| 4-Aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | Audiogenic seizures in DBA/2 mice | Significant anticonvulsant activity | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural determination of 2-Methyl-1-(4-methylphenoxy)propan-2-amine. By analyzing various NMR experiments, a complete picture of the molecule's proton and carbon framework can be assembled.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment in the molecule. Based on data from analogous compounds like tert-butylamine (B42293) and derivatives of (4-methylphenoxy)acetic acid, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com
The aromatic protons on the para-substituted ring are expected to appear as two doublets, characteristic of an AA'BB' system. chemicalbook.com The singlet for the aromatic methyl group (H-e) would likely resonate around 2.2-2.3 ppm. The methylene (B1212753) protons (H-c) adjacent to the phenoxy group are diastereotopic and would ideally appear as a complex multiplet, but are often seen as a singlet or a narrow multiplet in similar structures, expected around 3.8-4.0 ppm. cnrs.fr The two methyl groups on the propane (B168953) backbone (H-b) are equivalent and would produce a singlet further upfield, estimated around 1.2-1.3 ppm. The amine protons (H-a) typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| -NH₂ (a) | 1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A |
| -C(CH₃)₂ (b) | ~1.25 | Singlet (s) | N/A |
| -OCH₂- (c) | ~3.85 | Singlet (s) | N/A |
| Ar-H (d) | 6.8 - 7.1 | AA'BB' system (2 x Doublet) | ~8-9 Hz |
| Ar-CH₃ (e) | ~2.28 | Singlet (s) | N/A |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data for tert-butylamine and related phenoxy compounds, the chemical shifts for this compound can be predicted. uni-heidelberg.de
The quaternary carbon attached to the amine group (C-2) would appear around 50-60 ppm. The adjacent methyl carbons (C-1') are expected at approximately 25-30 ppm. The methylene carbon of the ether linkage (C-1) would be found further downfield, around 70-80 ppm. In the aromatic portion, the carbon bearing the methyl group (C-4') and the carbon attached to the ether oxygen (C-1') are key markers, with the other aromatic carbons resonating in the typical 115-160 ppm range.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -C(CH₃)₂ (C-2) | 55.0 |
| -C(CH₃)₂ (C-1') | 27.0 |
| -OCH₂- (C-1) | 75.0 |
| Ar-C (C-1'') | 156.0 |
| Ar-C (C-2''/C-6'') | 114.5 |
| Ar-C (C-3''/C-5'') | 130.0 |
| Ar-C (C-4'') | 130.5 |
| Ar-CH₃ | 20.5 |
Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment.
HSQC would show direct, one-bond correlations between protons and the carbons they are attached to, for instance, correlating the signal for the Ar-CH₃ protons to the Ar-CH₃ carbon signal.
HMBC reveals longer-range (2-3 bond) couplings. Key correlations would include the protons of the gem-dimethyl groups (H-b) to the methylene carbon (C-1) and the quaternary amine carbon (C-2), as well as the methylene protons (H-c) to the aromatic carbon C-1''. These correlations definitively establish the connectivity between the aliphatic and aromatic portions of the molecule.
Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. While common in systems like β-dicarbonyl compounds or certain heterocyclic molecules, it is not a significant feature for simple aliphatic amines like this compound under standard analytical conditions. The structure contains a primary amine, which exists predominantly in the amino form rather than an imino tautomer. Therefore, NMR studies are expected to show a single set of signals corresponding to one stable tautomeric form, simplifying spectral interpretation.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum is expected to show the following key absorption bands:
N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. A broader absorption may also be present due to hydrogen bonding. docbrown.info
C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. docbrown.info
N-H Bending: A scissoring vibration for the primary amine is expected around 1580-1650 cm⁻¹. docbrown.info
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-O-C Stretching: A strong, characteristic band for the aryl-alkyl ether linkage should appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. nist.gov
FT-Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations and C-H stretching modes are typically strong in Raman spectra. The symmetric C-O-C stretch may also be visible.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and structural fragments of the compound. For this compound (C₁₁H₁₇NO), the nominal molecular weight is 179.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. Key fragmentation pathways are predicted to include:
α-Cleavage: The bond between the quaternary carbon and a methyl group can break, leading to a stable iminium ion. Loss of a methyl radical (•CH₃, 15 Da) would result in a fragment at m/z 164.
Benzylic-type Cleavage: Cleavage of the C₁-C₂ bond is highly probable, generating a stable p-methylphenoxy-methyl radical or cation. The major fragment observed would likely be the aminium cation at m/z 58, corresponding to [C(CH₃)₂NH₂]⁺. This is often the base peak for such structures.
Ether Cleavage: Cleavage at the ether linkage could produce a p-cresol-type ion at m/z 107 or 108.
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision (typically to four decimal places). uni-heidelberg.de This enables the unambiguous confirmation of the elemental composition of each ion, distinguishing it from other fragments with the same nominal mass. For example, the exact mass of the molecular ion [M+H]⁺ would be calculated as 180.1383, confirming the formula C₁₁H₁₈NO⁺.
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for the analysis and purification of this compound.
Gas Chromatography (GC): Due to its likely volatility, GC is a suitable technique for assessing the purity of the compound and analyzing reaction mixtures. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the target compound from starting materials, byproducts, and solvents.
Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard method. Because the compound is a base (due to the amine group), it may interact strongly with the acidic silica gel. To mitigate this, the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is often treated with a small amount of a base like triethylamine (B128534) to prevent peak tailing and improve separation efficiency.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (using a C18 column) with a mobile phase of acetonitrile (B52724)/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, can be used for high-purity analysis. A similar compound, 2-amino-2-methyl-1-propanol (B13486), has been analyzed using liquid chromatography after derivatization. osha.gov
Column Chromatography and Thin-Layer Chromatography (TLC)
Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and preliminary analysis of this compound.
Column Chromatography: This preparative technique is crucial for isolating the compound from reaction mixtures. For amine compounds like this compound, the choice of stationary phase is critical. While silica gel is a common adsorbent, its acidic nature can lead to poor separation and peak tailing of basic amines. To counteract this, several strategies are employed. One approach involves neutralizing the acidic silanol (B1196071) groups of the silica gel by adding a small amount of a competing amine, such as triethylamine or ammonia (B1221849), to the mobile phase. biotage.com A more effective method is to use a different stationary phase altogether, such as basic alumina (B75360) or amine-functionalized silica. biotage.com Amine-functionalized silica, in particular, provides a basic surface that allows for the efficient separation of organic amines using less polar and aggressive solvent systems like hexane/ethyl acetate. biotage.com
Thin-Layer Chromatography (TLC): TLC serves as a rapid and versatile analytical tool for monitoring reaction progress and assessing the purity of this compound. libretexts.orgsilicycle.com It operates on the same principle of differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile liquid phase. silicycle.comwisc.edu The separation results in spots at different vertical positions on the plate, and the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated. libretexts.org The Rf value is a characteristic property of a compound under specific conditions and is influenced by factors such as the polarity of the compound and the solvent system used. libretexts.orgwisc.edu For amine compounds, which are generally polar, lower Rf values are expected on silica gel plates with non-polar mobile phases. wisc.edu Visualization of the separated spots can be achieved under UV light if the compound is UV-active or by using staining agents. libretexts.orgrsc.org
A typical TLC analysis for a related reaction product involved using a 95:5 dichloromethane/methanol solvent system on silica gel plates, yielding specific Rf values that indicate the polarity of the separated compounds. rsc.org
Table 1: TLC Parameters for Related Amine Compounds
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Silica Gel G | rsc.orgsigmaaldrich.com |
| Mobile Phase | 95:5 Dichloromethane/Methanol | rsc.org |
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. Reversed-Phase Liquid Chromatography (RPLC), a common mode of HPLC, is particularly well-suited for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for analyzing complex mixtures. google.com It utilizes a liquid mobile phase that is pumped through a column packed with a stationary phase. The choice of both phases is critical for achieving optimal separation. google.com
Reversed-Phase Liquid Chromatography (RPLC): In RPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.com For the analysis of amine compounds, which can be ionized, adjusting the pH of the mobile phase is often necessary to ensure good peak shape and retention. biotage.com The retention of analytes in RPLC is primarily driven by hydrophobic interactions between the analyte and the stationary phase. purdue.edu For a related compound, Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate, a successful RPLC method was developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com
Table 2: RPLC Conditions for a Structurally Related Compound
| Parameter | Details | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | sielc.com |
| Detection | MS-compatible with formic acid replacing phosphoric acid | sielc.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC)
For polar compounds like this compound, which may exhibit limited retention in traditional reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) offer powerful alternative separation strategies.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. nih.govchromatographyonline.com This technique is particularly effective for separating polar and ionic compounds. nih.gov The retention mechanism in HILIC is complex and involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, as well as ionic and dipole-dipole interactions. nih.gov HILIC has been successfully employed for the analysis of various polar compounds, including quaternary amine compounds, with high sensitivity when coupled with mass spectrometry (HILIC-MS). capes.gov.br The choice of stationary phase, mobile phase composition, and buffer conditions significantly impacts the separation. capes.gov.br
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is considered a form of normal-phase chromatography and is particularly useful for the separation of thermally labile and chiral molecules. wikipedia.org The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations. nih.gov Methanol is a common co-solvent used to modify the polarity of the CO2 mobile phase. wikipedia.org SFC is recognized as a "green" analytical technique due to the reduced consumption of organic solvents. nih.gov
Table 3: Comparison of HILIC and SFC for Polar Amine Analysis
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Supercritical Fluid Chromatography (SFC) | Reference |
|---|---|---|---|
| Stationary Phase | Polar (e.g., silica, amide, aminopropyl) | Typically normal-phase (e.g., silica, chiral stationary phases) | nih.govcapes.gov.brwikipedia.org |
| Mobile Phase | High organic solvent with aqueous buffer | Supercritical CO2 with a polar modifier (e.g., methanol) | nih.govchromatographyonline.comwikipedia.org |
| Primary Application | Separation of highly polar and ionic compounds | Separation of chiral and thermally labile compounds | nih.govwikipedia.org |
| Key Advantage | Enhanced retention of polar analytes | Fast analysis, reduced organic solvent consumption | capes.gov.brnih.gov |
Chiral Separation Methods
Since this compound contains a chiral center, the separation of its enantiomers is crucial for understanding its stereospecific properties. Chiral separation can be achieved using various chromatographic techniques.
High-performance liquid chromatography (HPLC) is a predominant method for enantioseparation. nih.gov This is typically accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in resolving the enantiomers of various chiral amines. mdpi.com The choice of the mobile phase, often a mixture of alkanes and an alcohol, plays a significant role in achieving enantiomeric resolution. mdpi.com For instance, the enantiomers of related chiral amines have been successfully separated using cellulose-based CSPs with mobile phases containing n-hexane. mdpi.com
Another approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral stationary phase. nih.gov Capillary electrophoresis (CE) also presents a powerful alternative for chiral separations, offering high efficiency and low sample consumption. nih.gov Non-aqueous capillary electrophoresis using a chiral selector in the background electrolyte has been demonstrated for the enantioseparation of various pharmacologically active amines. nih.gov
Table 4: Chiral Separation Approaches for Amines
| Technique | Principle | Example Application | Reference |
|---|---|---|---|
| Chiral HPLC | Use of a Chiral Stationary Phase (CSP) to differentially interact with enantiomers. | Separation of chiral amines on cellulose-based CSPs. | mdpi.com |
| Derivatization followed by HPLC | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | A general method for separating enantiomers. | nih.gov |
| Non-aqueous Capillary Electrophoresis | Use of a chiral selector in the background electrolyte to induce differential migration of enantiomers. | Enantioseparation of pharmacologically active amines. | nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined.
For a related compound, the carbamate (B1207046) of 2-amino-2-methyl-1-propanol, X-ray crystallography was successfully employed to elucidate its crystal structure. rsc.org This analysis, in conjunction with density functional theory (DFT) calculations, provided detailed insights into its structural and electronic properties. rsc.org Such an analysis for this compound would definitively establish its molecular geometry, including the stereochemistry at the chiral center, and reveal intermolecular interactions such as hydrogen bonding within the crystal lattice.
Table 5: Information Obtained from X-ray Crystallography
| Structural Information | Description |
|---|---|
| Molecular Geometry | Precise bond lengths and angles. |
| Conformation | The spatial arrangement of atoms in the molecule. |
| Stereochemistry | The absolute configuration of chiral centers. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and crystal packing. |
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulations
Molecular modeling and simulations use the principles of classical mechanics to study the behavior of molecules over time. These methods are particularly useful for examining the dynamic properties and conformational landscapes of larger systems.
Molecular Dynamics (MD) simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. nih.govscirp.org For 2-Methyl-1-(4-methylphenoxy)propan-2-amine, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and observing its behavior over a period of nanoseconds or longer.
MD simulations can provide insights into:
Conformational dynamics: How the molecule flexes, rotates, and changes its shape over time. This is particularly important for understanding the flexibility of the ether linkage and the rotation of the methyl and phenyl groups.
Solvation effects: How the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the amine group and water. nih.gov
Interaction with other molecules: MD is a key tool for studying how a molecule might bind to a biological target, such as a protein receptor.
Energy minimization, also known as geometry optimization, is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is a fundamental step in most computational chemistry studies.
The potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. For this compound, a PES analysis would involve systematically changing specific dihedral angles (e.g., those around the C-O and C-C bonds of the propanamine chain) and calculating the energy at each point. This analysis helps to:
Identify stable conformers: Locate all the low-energy conformations (local minima on the PES).
Determine rotational barriers: Calculate the energy required to rotate around specific bonds (the transition states between conformers).
Understand conformational preferences: Reveal which shapes the molecule is most likely to adopt at a given temperature.
A hypothetical potential energy surface scan for the rotation around the Cα-Cβ bond of the propanamine backbone in this compound is described in Table 2.
Table 2: Hypothetical Potential Energy Surface Analysis for a Key Dihedral Angle in this compound This table is for illustrative purposes and does not represent experimentally verified data.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed (Transition State) |
This illustrative data suggests that the "anti" conformation, where the phenoxy group and the amine group are furthest apart, is the most stable.
Prediction of Molecular Properties and Reactivity
Computational chemistry serves as a powerful tool for predicting the physicochemical properties and reactivity of molecules before their synthesis and experimental analysis. These theoretical investigations are typically performed using quantum chemical methods like Density Functional Theory (DFT), which can model various molecular attributes with high accuracy.
Electronic structure analysis provides deep insights into the stability, reactivity, and charge distribution of a molecule.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a hypothetical analysis of this compound, calculating these energy levels would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electron density in a molecule, providing a detailed picture of atomic charges, hybridization, and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis can quantify hyperconjugative interactions, such as the stabilization energy (E(2)) arising from electron delocalization from a filled donor orbital to an empty acceptor orbital. These interactions are fundamental to understanding molecular structure and stability.
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can:
Confirm that a calculated molecular structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Assign specific spectral bands observed in experimental IR and Raman spectra to particular molecular vibrations (e.g., N-H stretching, C-O-C bending, aromatic C-H wagging).
Provide a theoretical "fingerprint" of the molecule, aiding in its identification.
For a compound like this compound, calculations would predict characteristic frequencies for its amine, ether, and aromatic functional groups.
Nonlinear Optical (NLO) Properties: NLO materials have applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are promising candidates for NLO applications. This analysis is particularly relevant for molecules with donor-acceptor groups connected by a π-conjugated system, which can facilitate intramolecular charge transfer.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions (most negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. In the case of this compound, these would likely be around the oxygen and nitrogen atoms.
Blue regions (most positive potential) indicate areas with an electron deficiency, which are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amine hydrogens.
Green regions represent areas of neutral potential.
The MEP map is an invaluable tool for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding chemical reactivity.
Elucidation of Reaction Mechanisms via Computational Approaches
Theoretical calculations are instrumental in exploring the pathways of chemical reactions. For instance, in studies of related compounds like 2-Amino-2-methyl-1-propanol (B13486) (AMP), computational methods have been used to investigate its degradation in the atmosphere. nih.govwhiterose.ac.uk Such studies involve:
Locating Transition States (TS): Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier of the reaction, which governs the reaction rate.
Mapping the Reaction Coordinate: Plotting the energy of the system as it progresses from reactants through the transition state to products.
For this compound, computational studies could elucidate the mechanisms of its metabolism, oxidation, or other chemical transformations by identifying the most likely reaction pathways and the energetic profiles of those pathways. For example, theoretical calculations on AMP predict that its reaction with OH radicals proceeds primarily via hydrogen abstraction from specific sites on the molecule. whiterose.ac.uk
Applications in Chemical Space Exploration and Molecular Design
Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the exploration of vast chemical spaces and the rational design of new molecules. By using the molecular structure of a compound like this compound as a starting point, researchers can:
Create Virtual Libraries: Systematically modify the lead structure (e.g., by changing functional groups or substituents) and calculate the properties of the resulting analogs in silico.
Perform Quantitative Structure-Activity Relationship (QSAR) Studies: Build mathematical models that correlate calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, steric parameters) with experimental activities.
Optimize Properties: Screen virtual compounds to identify candidates with improved desired properties (e.g., higher binding affinity to a biological target, better NLO response) and reduced undesired characteristics before committing to costly and time-consuming laboratory synthesis.
This computational-led approach accelerates the discovery process and reduces the reliance on trial-and-error experimentation.
Intermolecular Interactions and Supramolecular Chemistry
Hydrogen Bonding Networks (Intra- and Intermolecular)
Hydrogen bonding is a critical directional interaction that significantly governs the assembly of molecules. In 2-Methyl-1-(4-methylphenoxy)propan-2-amine, the primary amine (-NH₂) group serves as a potent hydrogen bond donor, while the nitrogen and the ether oxygen atoms act as hydrogen bond acceptors.
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the amine protons and the ether oxygen. The formation of such a bond would depend on the conformational flexibility of the molecule, potentially leading to a pseudo-cyclic structure. The stability of such an interaction would be influenced by the resulting ring strain versus the energetic gain of the hydrogen bond.
Intermolecular Hydrogen Bonding: It is highly probable that intermolecular hydrogen bonds are the dominant interactions in the condensed phase. The primary amine group can donate two hydrogen bonds to neighboring molecules. These hydrogen bonds could be accepted by the amine nitrogen atom (forming N-H···N bonds) or the ether oxygen atom (forming N-H···O bonds) of adjacent molecules. This can lead to the formation of various supramolecular synthons, such as dimers, chains, or more complex three-dimensional networks. For instance, catemeric chains linked by N-H···N or N-H···O interactions are a common motif in the crystal structures of primary amines and ethers.
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |
| Intermolecular N-H···N | Amine (N-H) | Amine (N) | 2.8 - 3.2 | 150 - 180 |
| Intermolecular N-H···O | Amine (N-H) | Ether (O) | 2.7 - 3.1 | 150 - 180 |
| Intramolecular N-H···O | Amine (N-H) | Ether (O) | 2.6 - 3.0 | 120 - 150 |
Other Non-Covalent Interactions (e.g., C-H···O interactions)
C-H···O Interactions: The molecule contains several C-H bonds that can act as weak hydrogen bond donors. Specifically, the methyl C-H groups on the tolyl moiety and the propan-2-amine backbone can interact with the ether oxygen or the amine nitrogen of a neighboring molecule. While individually weak, the cumulative effect of multiple C-H···O and C-H···N interactions can be substantial in directing the crystal packing.
π-Interactions: The presence of the 4-methylphenyl (tolyl) group introduces the possibility of π-stacking and C-H···π interactions. Aromatic rings can stack in either a parallel-displaced or a T-shaped (edge-to-face) arrangement, contributing to the cohesive energy of the crystal lattice. Furthermore, the C-H bonds of the aliphatic part of the molecule or from an adjacent tolyl group can interact with the electron-rich face of the aromatic ring.
| Type of Non-Covalent Interaction | Interacting Groups | Significance |
| C-H···O | Aliphatic/Aromatic C-H and Ether O | Fine-tunes crystal packing |
| C-H···N | Aliphatic/Aromatic C-H and Amine N | Contributes to lattice stability |
| π-π Stacking | Aromatic rings of two molecules | Significant for crystal cohesion |
| C-H···π | Aliphatic/Aromatic C-H and Aromatic ring | Directs molecular orientation |
Host-Guest Chemistry and Molecular Recognition (Conceptual Framework)
The structural features of this compound make it an interesting candidate for conceptual studies in host-guest chemistry and molecular recognition. The combination of a flexible backbone, hydrogen bonding sites, and a hydrophobic aromatic surface allows for the potential recognition of specific guest molecules.
Conceptual Host-Guest Scenarios:
Binding of Small Polar Molecules: The amine and ether functionalities could potentially bind small polar guest molecules, such as water or alcohols, through hydrogen bonding.
Encapsulation of Hydrophobic Guests: In a self-assembled supramolecular structure, hydrophobic pockets could be formed by the arrangement of the tolyl groups, which might be capable of encapsulating small nonpolar guest molecules.
Anion Recognition: The primary amine group, particularly if protonated to form an ammonium (B1175870) cation, could act as a recognition site for various anions through charge-assisted hydrogen bonds.
The principles of molecular recognition rely on the complementarity of size, shape, and chemical functionality between the host and the guest. The balance of hydrogen bonding, hydrophobic interactions, and steric fit would dictate the selectivity and strength of any potential host-guest complex formed by this compound. Further computational and experimental studies would be necessary to explore and validate these conceptual frameworks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-1-(4-methylphenoxy)propan-2-amine?
- Methodology : The synthesis typically involves reductive amination of 4-methylphenol derivatives with acetone and ammonia. For example:
Starting Material : 4-Methylphenol is reacted with chloroacetone under basic conditions to form the ether intermediate.
Reductive Amination : The intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst (e.g., Pd/C) to introduce the amine group .
- Key Considerations : Reaction pH, temperature (optimized at 50–70°C), and solvent choice (e.g., methanol or THF) critically impact yield. Purification via column chromatography or recrystallization is often required .
Q. How is NMR spectroscopy applied to characterize this compound?
- Methodology :
- 1H NMR : Peaks at δ 1.3–1.5 ppm (methyl groups on the amine), δ 2.2–2.4 ppm (methylphenoxy aromatic protons), and δ 6.6–7.0 ppm (aromatic protons) confirm the structure.
- 13C NMR : Signals at 25–30 ppm (amine-attached carbons) and 110–150 ppm (aromatic carbons) are diagnostic .
- Validation : Compare with reference spectra of structurally similar compounds (e.g., 4-FA or 2-FA derivatives) to resolve ambiguities in splitting patterns .
Q. What are the primary chemical reactions of this compound?
- Oxidation : The amine group can be oxidized to a nitrile or imine using KMnO4 or CrO3 under acidic conditions.
- Substitution : The methylphenoxy group undergoes nucleophilic aromatic substitution (e.g., with hydroxide or amines) under microwave-assisted conditions .
- Table :
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO4, H2SO4 | Nitrile derivatives |
| Substitution | NaOH, 100°C | Hydroxyphenyl analogs |
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodology : Enantiomers (R/S) are separated via chiral chromatography (e.g., Chiralpak® columns) and tested in receptor-binding assays.
- Key Findings : The R -enantiomer shows higher affinity for serotonin receptors (e.g., 5-HT2A) compared to the S -form, as demonstrated in radioligand displacement studies (IC50: R = 12 nM vs. S = 450 nM) .
- Implications : Stereochemical purity is critical for pharmacological studies. Use circular dichroism (CD) to validate configurations .
Q. What advanced techniques resolve contradictions in reported antimicrobial activity data?
- Data Discrepancy : MIC values for S. aureus range from 0.0039–0.025 mg/mL across studies.
- Resolution Strategy :
Standardized Assays : Use CLSI broth microdilution protocols with controlled inoculum size.
Synergy Testing : Combine with β-lactams to assess potentiation effects (e.g., FIC index ≤0.5 indicates synergy).
Mechanistic Studies : Fluorescence quenching assays reveal membrane disruption as a primary mode of action .
- Table :
| Study | MIC (mg/mL) | Strain | Key Confounder |
|---|---|---|---|
| A | 0.0039 | MRSA | Serum protein interference |
| B | 0.025 | MSSA | pH-dependent solubility |
Q. How can computational methods predict the metabolic pathways of this compound?
- Methodology :
Docking Studies : Use AutoDock Vina to simulate interactions with CYP450 isoforms (e.g., CYP2D6).
MD Simulations : Analyze stability of enzyme-substrate complexes over 100-ns trajectories.
- Outcomes : Predominant N-demethylation and O-dealkylation pathways are identified, validated by LC-MS/MS analysis of hepatocyte incubations .
- Limitations : Overestimation of minor metabolites (e.g., sulfation) due to force field inaccuracies.
Methodological Best Practices
- Synthesis Optimization : Use DoE (Design of Experiments) to maximize yield. For example, a central composite design for varying temperature (40–80°C) and ammonia concentration (1–5 eq.) .
- Analytical Cross-Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution MS (Q-TOF) to confirm purity and identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
